

# An In-depth Technical Guide on the Physicochemical Properties of (-)-4-Terpineol

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## Compound of Interest

Compound Name: 4-Terpineol, (-)-

Cat. No.: B1236060

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## Introduction

(-)-4-Terpineol, a monoterpene alcohol, is a significant natural compound found in the essential oils of various aromatic plants, most notably Tea Tree oil (*Melaleuca alternifolia*)<sup>[1]</sup>. It is one of four isomers of terpineol<sup>[2][3]</sup>. This technical guide provides a comprehensive overview of the core physicochemical properties of (-)-4-Terpineol, intended for researchers, scientists, and professionals in drug development. The document details its chemical identity, physical and chemical properties, and the experimental protocols used for their determination, supplemented with visualizations to illustrate key relationships and workflows.

## Chemical Identity

(-)-4-Terpineol is characterized by a cyclohexene ring substituted with methyl and isopropyl groups, and a hydroxyl functional group.

Identifier	Value
IUPAC Name	(1R)-4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol[4]
Synonyms	(-)-p-Menth-1-en-4-ol, (R)-p-Menth-1-en-4-ol, L-4-Terpineol[4]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O[1][3][4][5][6][7][8]
CAS Number	20126-76-5[4][7][8]
InChI Key	WRYLYDPHFGVWKC-JTQLQIEISA-N[4]
SMILES	<chem>CC(C)[C@@]1(O)CCC(C)=CC1</chem>

## Physicochemical Properties

The following tables summarize the key physicochemical properties of (-)-4-Terpineol.

Table 1: General Physical Properties

Property	Value	Source(s)
Molecular Weight	154.25 g/mol	[5][6][7][9]
Appearance	Colorless to pale yellow, oily liquid	[5][7][10]
Odor	Warm-peppery, mildly earthy, musty-woody, pine-like	[5][10]
Taste	Herbal pepper flavoring	[5]

Table 2: Thermodynamic Properties

Property	Value	Source(s)
Boiling Point	209-212 °C (at 760 mmHg)	[1][5][10]
88-90 °C (at 6 mmHg)	[5][11]	
Melting Point	Data not available; remains liquid at low temperatures	[6]
Flash Point	79 °C (closed cup)	[5][6]
Vapor Pressure	0.04 mmHg at 25 °C	[10]

Table 3: Optical and Other Properties

Property	Value	Source(s)
Density	0.934 g/mL at 20 °C	
Refractive Index	n <sub>20/D</sub> 1.479	
Optical Rotation	[α] <sub>20/D</sub> -25±6°, neat	
LogP (Octanol/Water)	3.26	[5][10]

Table 4: Solubility

Solvent	Solubility	Source(s)
Water	Slightly soluble (387 mg/L at 25 °C)	[5][10]
Ethanol	Soluble	[12]
Oils	Soluble	[5]
DMF	30 mg/ml	[4]
DMSO	30 mg/ml	[4]

Table 5: Stability and Reactivity

Condition	Observation	Source(s)
Storage	Stable under recommended storage conditions (2-8 °C)	[5][7]
Atmospheric Degradation	Degraded by hydroxyl radicals (half-life ~3.7h) and ozone (half-life ~38 min)	[5]
Incompatibilities	Strong oxidizing agents	[13]

## Spectral Data

Spectral analysis is crucial for the structural elucidation and identification of (-)-4-Terpineol.

- Nuclear Magnetic Resonance (NMR):
  - $^1\text{H}$  NMR: Provides information on the number and environment of hydrogen atoms. Key signals include those for the methyl and isopropyl protons, olefinic proton, and hydroxyl proton.
  - $^{13}\text{C}$  NMR: Shows signals corresponding to the ten carbon atoms in the molecule, including the olefinic carbons and the carbon bearing the hydroxyl group.
- Mass Spectrometry (MS): The mass spectrum of 4-Terpineol typically shows a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight, along with characteristic fragmentation patterns that aid in its identification[14][15].
- Infrared (IR) Spectroscopy: The IR spectrum exhibits a broad absorption band characteristic of the O-H stretching of the alcohol group, as well as bands corresponding to C-H and C=C stretching and bending vibrations[16].

## Experimental Protocols

The determination of the physicochemical properties of (-)-4-Terpineol involves a range of standard analytical techniques.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the purity of (-)-4-Terpineol and to confirm its identity.
- Methodology:
  - Sample Preparation: A dilute solution of (-)-4-Terpineol is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
  - Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.
  - Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.
  - Detection (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum for each component.
  - Analysis: The retention time from the chromatogram is used for identification against a standard, and the mass spectrum is compared with library spectra for confirmation. The peak area in the chromatogram is proportional to the concentration, allowing for purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the chemical structure of (-)-4-Terpineol.
- Methodology:
  - Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). A reference standard like tetramethylsilane (TMS) may be added.
  - Data Acquisition: The sample tube is placed in the NMR spectrometer's strong magnetic field. Radiofrequency pulses are applied to excite the nuclei ( $^1\text{H}$  or  $^{13}\text{C}$ ). The relaxation of these nuclei emits signals that are detected and converted into a spectrum via a Fourier transform.

- Spectral Interpretation: The chemical shifts, integration (for  $^1\text{H}$  NMR), and coupling patterns of the peaks in the spectrum are analyzed to deduce the connectivity of atoms and the overall structure of the molecule.

## Refractive Index Measurement

- Objective: To measure the extent to which light is bent when passing through the liquid sample.
- Methodology:
  - Instrumentation: An Abbe refractometer is commonly used.
  - Calibration: The instrument is calibrated using a standard with a known refractive index (e.g., distilled water).
  - Measurement: A few drops of the (-)-4-Terpineol sample are placed on the prism of the refractometer. The prism is closed, and the temperature is controlled (typically at  $20^\circ\text{C}$ ).
  - Reading: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields aligns with the crosshairs. The refractive index is then read from the instrument's scale.

## Optical Rotation Measurement

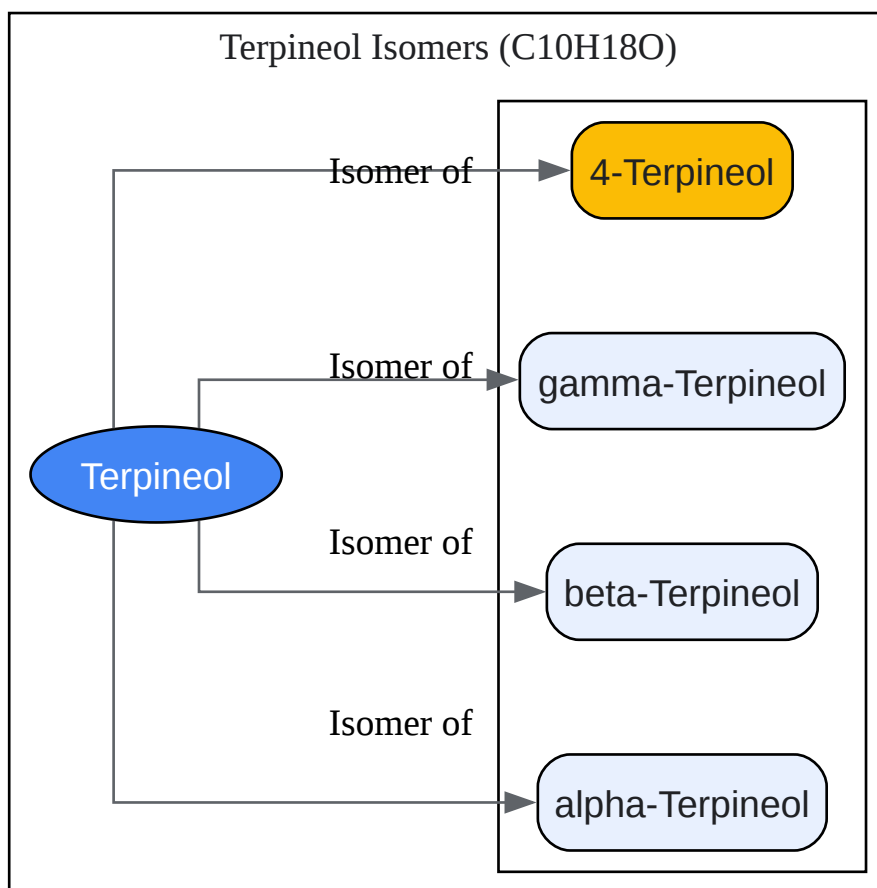
- Objective: To measure the rotation of plane-polarized light caused by the chiral molecule.
- Methodology:
  - Instrumentation: A polarimeter is used for this measurement.
  - Sample Preparation: The measurement can be performed on the neat liquid or a solution of known concentration in a non-chiral solvent.
  - Measurement: The sample is placed in a polarimeter cell of a specific path length. Plane-polarized light (typically from a sodium lamp, D-line) is passed through the sample.

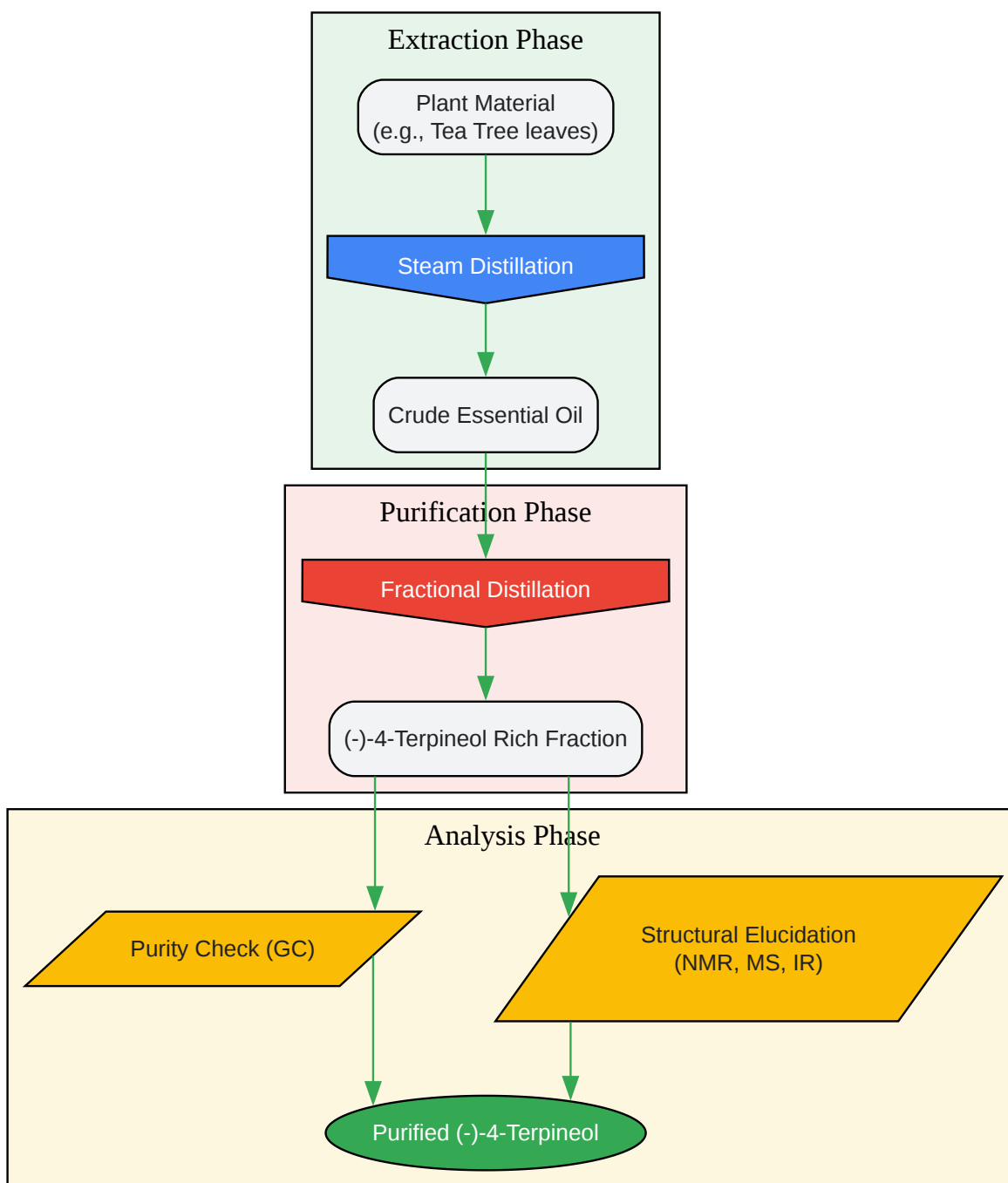
- Analysis: The analyzer of the polarimeter is rotated until the light intensity is at a minimum. The angle of rotation is measured. The specific rotation is then calculated, taking into account the observed rotation, path length, and concentration (or density for a neat liquid).

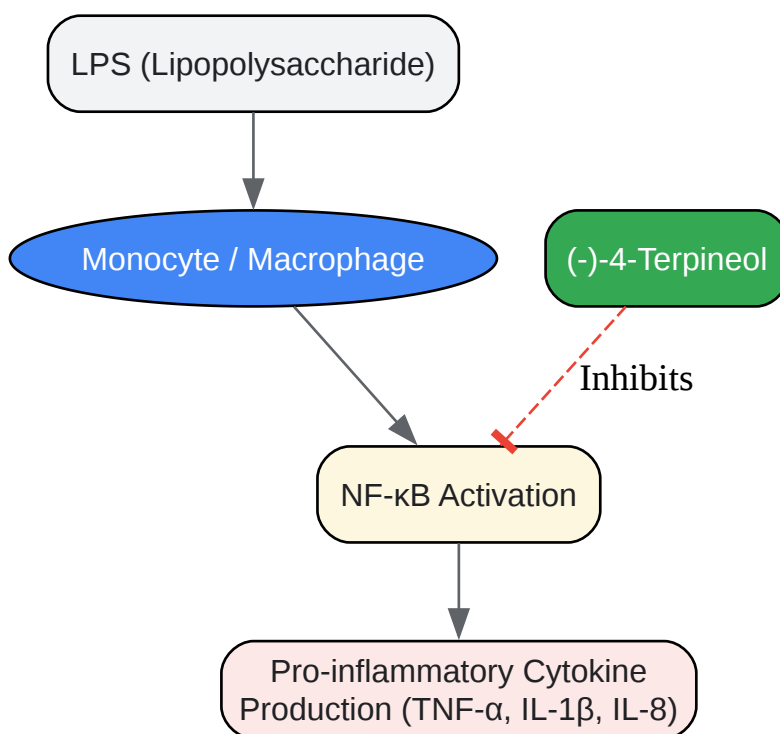
## Visualizations

### Isomeric Relationship of Terpeneols

The following diagram illustrates the structural relationship between the four isomers of terpeneol, highlighting their shared molecular formula but different arrangements of the double bond and hydroxyl group.







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